3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one
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Overview
Description
3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique combination of adamantyl, chloro, hydroxy, and methylphenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one typically involves multiple steps, including the formation of the indole core, introduction of the adamantyl group, and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The adamantyl group can be introduced through Friedel-Crafts alkylation, using adamantyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, NaOH (Sodium hydroxide)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of amines or thioethers
Scientific Research Applications
3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Adamantane derivatives: Used in antiviral drugs like amantadine.
Uniqueness
3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and material science .
Properties
CAS No. |
4551-99-9 |
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Molecular Formula |
C28H30ClNO3 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-[2-(1-adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C28H30ClNO3/c1-17-2-4-18(5-3-17)16-30-24-7-6-22(29)11-23(24)28(33,26(30)32)15-25(31)27-12-19-8-20(13-27)10-21(9-19)14-27/h2-7,11,19-21,33H,8-10,12-16H2,1H3 |
InChI Key |
AHVURNGGHZGGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
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